N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034540-97-9
VCID: VC5655903
InChI: InChI=1S/C19H21N5OS/c25-19(16-11-21-24(23-16)15-9-5-2-6-10-15)20-12-18-22-17(13-26-18)14-7-3-1-4-8-14/h2,5-6,9-11,13-14H,1,3-4,7-8,12H2,(H,20,25)
SMILES: C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4
Molecular Formula: C19H21N5OS
Molecular Weight: 367.47

N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

CAS No.: 2034540-97-9

Cat. No.: VC5655903

Molecular Formula: C19H21N5OS

Molecular Weight: 367.47

* For research use only. Not for human or veterinary use.

N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide - 2034540-97-9

Specification

CAS No. 2034540-97-9
Molecular Formula C19H21N5OS
Molecular Weight 367.47
IUPAC Name N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenyltriazole-4-carboxamide
Standard InChI InChI=1S/C19H21N5OS/c25-19(16-11-21-24(23-16)15-9-5-2-6-10-15)20-12-18-22-17(13-26-18)14-7-3-1-4-8-14/h2,5-6,9-11,13-14H,1,3-4,7-8,12H2,(H,20,25)
Standard InChI Key VTKAGKOOXJESAO-UHFFFAOYSA-N
SMILES C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide features a thiazole ring substituted with a cyclohexyl group at the 4-position and a methylene bridge connecting it to a triazole-carboxamide moiety. The triazole ring is further substituted with a phenyl group at the 2-position (Figure 1). This arrangement creates a planar, conjugated system that enhances stability and potential for π-π interactions, a common feature in bioactive molecules .

Table 1: Molecular Properties of N-((4-Cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

PropertyValue
Molecular FormulaC19H21N5OS\text{C}_{19}\text{H}_{21}\text{N}_5\text{OS}
Molecular Weight367.47 g/mol
IUPAC NameN-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenyltriazole-4-carboxamide
Canonical SMILESC1CCC(CC1)C2=C(SC=N2)CNC(=O)C3=CN(N=N3)C4=CC=CC=C4
XLogP33.2 (estimated)

The cyclohexyl group introduces significant hydrophobicity, potentially enhancing membrane permeability, while the triazole-carboxamide moiety offers hydrogen-bonding sites for target engagement .

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide likely involves convergent strategies:

  • Thiazole Ring Formation: Cyclization of α-haloketones (e.g., 4-cyclohexyl-2-bromoacetophenone) with thiourea under basic conditions yields the 4-cyclohexylthiazole core.

  • Triazole Synthesis: Huisgen 1,3-dipolar cycloaddition between phenyl azide and propiolamide derivatives forms the 2-phenyltriazole-4-carboxamide segment .

  • Amide Coupling: CDI (1,1'-carbonyldiimidazole)-mediated coupling of the thiazole-methylamine and triazole-carboxylic acid precursors completes the assembly .

Table 2: Key Synthetic Intermediates

IntermediateRoleReference
4-Cyclohexylthiazole-2-methylamineThiazole component
2-Phenyl-2H-1,2,3-triazole-4-carboxylic acidTriazole-carboxamide precursor
CDICoupling reagent

Optimization Challenges

  • Regioselectivity: The Huisgen cycloaddition requires copper catalysis to favor the 1,4-disubstituted triazole isomer .

  • Steric Hindrance: The cyclohexyl group may impede coupling efficiency, necessitating elevated temperatures or microwave-assisted synthesis.

Biological Activities and Mechanistic Hypotheses

Anticancer Activity

Triazole-carboxamides exhibit cytotoxicity via topoisomerase inhibition and DNA intercalation . In silico modeling of N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide predicts strong affinity for the ATP-binding pocket of EGFR (epidermal growth factor receptor), with a computed binding energy of -9.2 kcal/mol .

Table 3: Predicted Pharmacological Profile

ParameterValue
GI₅₀ (Jurkat cells)0.65 μM (estimated)
LogD (pH 7.4)2.8
CYP3A4 InhibitionLow (IC₅₀ > 10 μM)

ADME and Toxicity Considerations

SwissADME simulations indicate high gastrointestinal absorption (HIA = 92%) but moderate blood-brain barrier penetration (BBB = 0.45) . The thiocyanate group in analogs like N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide correlates with nephrotoxicity risks, necessitating structural refinements .

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